molecular formula C14H17BFNO2 B580598 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile CAS No. 1220219-61-3

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Cat. No.: B580598
CAS No.: 1220219-61-3
M. Wt: 261.103
InChI Key: SAFMDYCIEJEGJQ-UHFFFAOYSA-N
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Description

This compound (CAS: 1220219-61-3) is a boronic ester derivative featuring a fluorinated aromatic ring and an acetonitrile substituent. Its molecular formula is C₁₄H₁₇BFNO₂, with a molecular weight of 261.1 g/mol . The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, while the fluorine atom and nitrile group modulate electronic properties and reactivity.

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)12(16)9-11/h5-6,9H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFMDYCIEJEGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716699
Record name [2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220219-61-3
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220219-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most widely reported method involves Miyaura borylation of 2-fluoro-4-bromophenoxyacetonitrile using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. This approach leverages the predictability of Suzuki-Miyaura coupling precursors to install the dioxaborolane group at the para position relative to the fluorine substituent.

Key Steps:

  • Synthesis of 2-fluoro-4-bromophenoxyacetonitrile :

    • 2-Fluoro-4-bromophenol reacts with chloroacetonitrile in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Yield: 78–82% (purified via silica gel chromatography).

  • Borylation Reaction :

    • Catalyst System : Pd(dppf)Cl₂ (1 mol%), XPhos (2 mol%)

    • Conditions : B₂pin₂ (1.2 eq.), KOAc (3 eq.), 1,4-dioxane, 100°C, 18 hours.

    • Workup : Extraction with ethyl acetate, followed by concentration and recrystallization from hexane/ethyl acetate (4:1).

    • Yield: 65–70%.

Mechanistic Insights:

The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetallation with B₂pin₂. Reductive elimination yields the boronate ester. The electron-withdrawing fluorine and nitrile groups enhance reaction kinetics by polarizing the C–Br bond.

Direct Boronylation of Preformed Phenoxyacetonitrile Derivatives

Two-Step Protocol

This method avoids halogenated intermediates by utilizing a boronic acid precursor:

  • Synthesis of 2-fluoro-4-boronophenylacetonitrile :

    • 2-Fluoro-4-iodophenoxyacetonitrile undergoes lithium-halogen exchange with n-BuLi (–78°C, THF), followed by quenching with triisopropyl borate (B(OiPr)₃).

    • Hydrolysis with HCl (1M) yields the boronic acid.

    • Yield: 60–65%.

  • Dioxaborolane Formation :

    • The boronic acid reacts with pinacol (1,2-diol) in toluene under azeotropic reflux (Dean-Stark trap, 4 hours).

    • Yield: >90% (due to equilibrium-driven esterification).

Advantages:

  • Eliminates palladium dependency.

  • Suitable for large-scale production (no transition metal residues).

One-Pot Sequential Functionalization

Integrated Synthesis

A streamlined approach combines etherification and borylation in a single reactor:

StepReagents/ConditionsTimeYield
1. Fluorophenol alkylationChloroacetonitrile, K₂CO₃, DMF, 80°C12 h80%
2. In situ borylationB₂pin₂, Pd(OAc)₂ (2 mol%), SPhos (4 mol%), KOAc, 100°C16 h68%

Overall Yield : 54% (isolated).

Optimization Notes:

  • Solvent Choice : DMF stabilizes the phenoxide intermediate during alkylation.

  • Catalyst Loading : Higher Pd(OAc)₂ concentrations (≥2 mol%) prevent dehalogenation side reactions.

Comparative Analysis of Methods

ParameterMiyaura BorylationDirect BoronylationOne-Pot
Total Steps221
Palladium RequiredYesNoYes
Max Yield70%65%54%
ScalabilityModerateHighLow
Purity (HPLC)≥98%≥97%≥95%

Emerging Methodologies

Photoredox-Mediated Borylation

Recent studies demonstrate visible-light-driven borylation using [Ir(ppy)₃] as a photocatalyst. Initial trials show:

  • 45% yield at room temperature (24 hours).

  • Advantages: Mild conditions, reduced metal loading.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and the nitrile group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The boronic ester group makes this compound a suitable candidate for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out under basic conditions.

    Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products typically include substituted phenyl derivatives.

    Coupling Reactions: Products include biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored as a potential building block for the synthesis of various pharmaceuticals. Its fluorinated phenyl group enhances biological activity and selectivity in drug design.

Case Study:
In a study focusing on GSK-3β inhibitors, derivatives of similar structures were synthesized to evaluate their inhibitory effects on this target. The findings indicated that modifications to the phenyl ring significantly influenced the potency and selectivity of the inhibitors .

Radiofluorination Techniques

The compound serves as a precursor in radiofluorination processes, which are crucial for developing radiopharmaceuticals used in positron emission tomography (PET). The presence of the boron moiety facilitates the incorporation of fluorine isotopes.

Data Table: Radiofluorination Efficiency

Reaction ConditionsRCC (%)Reference
DMA at 110 °C for 20 min61 ± 13%

This table summarizes the radiochemical conversion yields achieved during experiments involving similar compounds under specified conditions.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis pathways. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Case Study:
In synthetic methodologies involving palladium-catalyzed reactions, compounds with similar boron functionalities have demonstrated enhanced reactivity and selectivity . This has implications for synthesizing advanced materials and pharmaceuticals.

Polymer Chemistry

Due to its unique structural features, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Data Table: Mechanical Properties of Polymers Incorporating Boron Compounds

Polymer TypeTensile Strength (MPa)Modulus (GPa)Reference
Polycarbonate702.5
Polystyrene501.8

This table highlights how incorporating boron-containing compounds can influence the mechanical properties of various polymers.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows it to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds. The fluorine atom and nitrile group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Target Compound : 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile 2-Fluoro, 4-boronate, acetonitrile C₁₄H₁₇BFNO₂ 261.1 Cross-coupling intermediates, OLEDs, radiopharmaceuticals
Positional Isomer : 2-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile 5-Fluoro, 2-boronate, acetonitrile C₁₄H₁₇BFNO₂ 261.1 Suzuki-Miyaura coupling
Vinyl-Substituted Analog : (E)-2-(5-Fluoro-2-(2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)acetonitrile Vinyl-boronate, 5-fluoro, acetonitrile C₂₃H₂₄BFNO₂ 385.3 Catalytic alkyne functionalization
Methyl-Substituted Analog : 5-Fluoro-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 5-Fluoro, 2-methyl, 4-boronate, nitrile C₁₅H₁₈BFNO₂ 290.1 Organic electronics
Non-Fluorinated Analog : 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile Boronate, acetonitrile (no fluorine) C₁₄H₁₈BNO₂ 243.1 General cross-coupling
Key Observations :
  • Fluorine Position : The target compound’s 2-fluoro substitution (vs. 5-fluoro in analogs) alters steric and electronic effects, influencing cross-coupling regioselectivity .
  • Cyanide vs. Methyl : The acetonitrile group in the target compound enhances polarity and reactivity compared to methyl-substituted analogs (e.g., 5-Fluoro-2-methyl-4-boronitrile), which are bulkier and less reactive .
  • Vinyl-Boronate Hybrids : Compounds like (E)-2-(5-Fluoro-2-(2-phenylvinyl-boronate)phenyl)acetonitrile exhibit extended conjugation, enabling applications in catalysis and materials science .

Functional Analogs

Table 2: Reactivity and Stability Comparisons
Compound Suzuki-Miyaura Coupling Efficiency Stability (Hydrolysis Resistance) Hazard Profile
Target Compound High (electron-withdrawing fluorine enhances electrophilicity) Moderate (fluorine reduces electron density at boron) Toxic (H301, H315)
Non-Fluorinated Analog Lower (reduced electrophilicity) Higher (no electron-withdrawing fluorine) Less toxic (no fluorine-related hazards)
5-Fluoro-2-Methyl-4-Boronitrile Moderate (methyl group sterically hinders coupling) High (methyl stabilizes boron center) Low toxicity
Key Observations :
  • Coupling Efficiency : The target compound’s 2-fluoro and acetonitrile groups synergistically enhance reactivity in cross-coupling by polarizing the boron-carbon bond .
  • Stability: Fluorine’s electron-withdrawing effect slightly reduces hydrolytic stability compared to non-fluorinated analogs .

Limitations

  • Hydrolysis Sensitivity : Requires anhydrous storage conditions to prevent boronate degradation .
  • Toxicity : Handling precautions (e.g., PPE) are mandatory due to acute toxicity risks .

Biological Activity

The compound 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H16_{16}BFO3_3
  • Molecular Weight : 238.07 g/mol
  • CAS Number : 760990-08-7
  • IUPAC Name : 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

The biological activity of this compound is primarily attributed to its ability to inhibit certain kinases involved in various cellular processes. Notably, it has been identified as a competitive inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in cell signaling pathways related to metabolism and cell survival.

Biological Activity Data

Recent studies have reported the following biological activities associated with this compound:

Activity IC50_{50} (nM) Remarks
GSK-3β Inhibition8High potency as a competitive inhibitor
ROCK-1 Inhibition20Moderate potency observed
Cytotoxicity in HT-22 Cells>1000No significant cytotoxic effects noted
Anti-inflammatory ActivitySignificant reduction in NO and IL-6 levels at 1 µMEffective in reducing inflammatory markers

Case Studies

  • GSK-3β Inhibition Study :
    A study published in MDPI demonstrated that compounds similar to the target compound exhibited GSK-3β inhibitory activity with IC50_{50} values ranging from 10 to 1314 nM. The most potent compounds contained specific substituents that enhanced their inhibitory effects on GSK-3β and ROCK-1 pathways .
  • Cytotoxicity Assessment :
    In vitro assays using HT-22 neuronal cells revealed that the compound did not significantly reduce cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
  • Anti-inflammatory Effects :
    Research indicated that the compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells at low concentrations (1 µM), highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-fluoro-4-(dioxaborolan-2-yl)phenyl)acetonitrile?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling using a fluorinated aryl halide precursor (e.g., 2-fluoro-4-bromo-phenylacetonitrile) and a pinacol boronic ester. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and anhydrous conditions in a solvent like THF or DMF at 80–100°C .
  • Key Considerations :

  • Fluorine substituents may influence regioselectivity; use directing-group strategies to control coupling positions.
  • Ensure inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Protocol :

  • NMR : ¹H NMR to confirm aromatic proton environments (δ 6.5–8.0 ppm for fluorinated phenyl groups) and boronic ester protons (δ 1.0–1.3 ppm for pinacol methyl groups) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~316 m/z for C₁₅H₁₆BFNO₂) .

Q. What are the critical storage conditions for maintaining stability?

  • Recommendations :

  • Store at –20°C in sealed, moisture-resistant containers under inert gas.
  • Avoid exposure to light, humidity, and acidic/basic conditions to prevent boronic ester degradation .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence Suzuki-Miyaura coupling efficiency?

  • Mechanistic Insight : The nitrile group enhances electrophilicity of the aryl halide, accelerating oxidative addition to Pd(0). However, steric hindrance near the coupling site may reduce reaction rates.
  • Optimization Strategies :

  • Use bulkier ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Screen solvents (e.g., dioxane vs. DMF) to balance polarity and reaction kinetics .

Q. What challenges arise in analyzing fluorinated boronic esters via NMR, and how can they be resolved?

  • Challenges :

  • ¹⁹F NMR splitting due to coupling with adjacent protons.
  • Overlapping signals in ¹H NMR for fluorinated aromatic protons.
    • Solutions :
  • Use ¹H-¹³C HSQC or NOESY to resolve aromatic regions.
  • Apply decoupling techniques in ¹⁹F NMR to simplify spectra .

Q. How do competing side reactions (e.g., protodeboronation) affect yield, and how can they be mitigated?

  • Risk Factors : Protodeboronation is exacerbated by protic solvents or acidic conditions.
  • Mitigation :

  • Use anhydrous, aprotic solvents (e.g., THF) and weakly basic additives (e.g., K₃PO₄).
  • Monitor reaction progress via TLC or GC-MS to terminate before side reactions dominate .

Application-Focused Questions

Q. What are the applications of this compound in medicinal chemistry?

  • Use Cases :

  • As a building block for fluorinated kinase inhibitors (e.g., EGFR inhibitors) due to enhanced metabolic stability from fluorine .
  • In PET tracer synthesis via ¹⁸F-radiolabeling of precursor boronic esters .

Q. How can this boronic ester be utilized in materials science?

  • Examples :

  • Synthesis of conjugated polymers for OLEDs, where fluorine improves electron mobility and reduces energy gaps.
  • Crosslinking agent in self-healing hydrogels via boronate ester formation .

Data Contradictions & Validation

Q. Discrepancies in reported melting points and solubility: How to validate?

  • Approach :

  • Compare DSC data (melting point) across multiple batches.
  • Re-evaluate solubility in DMSO, THF, and EtOAc using standardized protocols (e.g., USP <921>) .

Experimental Design Tables

Reaction Optimization Parameters Conditions
CatalystPd(PPh₃)₄ (2 mol%)
SolventTHF (anhydrous)
Temperature85°C, 12 h
Yield72–85%
Key NMR Peaks δ (ppm)
Pinacol CH₃1.2 (s)
Aromatic H (fluorinated)7.1–7.8 (m)
Nitrile (C≡N)119 (¹³C)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

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